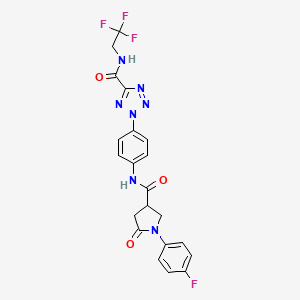
2-(4-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H17F4N7O3 and its molecular weight is 491.407. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of complex aromatic polyamides incorporating specific structural features like ether and isopropylidene or hexafluoroisopropylidene links has been a focus, providing insights into novel multiring, flexible dicarboxylic acids and their derivatives. These compounds exhibit amorphous nature, solubility in polar solvents, and potential for forming tough and flexible films, indicative of their applicability in material science (Hsiao & Yu, 1996).
- A series of thiophene and thiazolyl-thiophene derivatives with potential anticancer activity were synthesized, highlighting the chemical versatility and potential therapeutic applications of compounds with complex structures, including carboxamide functionalities (Atta & Abdel‐Latif, 2021).
Potential Biological Activities
- Compounds with similar structural features have been explored for their inhibitory effects on transcription factors like NF-kappaB and AP-1, showcasing the potential of such molecules in regulating gene expression and offering therapeutic avenues in diseases where these pathways are dysregulated (Palanki et al., 2000).
- The development of PET radiotracers based on the nucleophilic displacement of bromide with fluorine in pyrazole rings, such as in compounds structurally related to the queried molecule, underscores the potential of these chemicals in neuroimaging and the study of cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Applications in Material Science and Pharmacology
- The detailed synthesis and properties of novel aromatic polyamides based on specific dicarboxylic acids, leading to materials with high thermal stability and potential applications in advanced material science (Hsiao & Chu, 1997).
- Exploration of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases for their cytotoxic activity against various cancer cell lines, illustrating the medicinal chemistry applications of compounds with complex structures like the one (Hassan et al., 2015).
Eigenschaften
IUPAC Name |
2-[4-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4N7O3/c22-13-1-5-15(6-2-13)31-10-12(9-17(31)33)19(34)27-14-3-7-16(8-4-14)32-29-18(28-30-32)20(35)26-11-21(23,24)25/h1-8,12H,9-11H2,(H,26,35)(H,27,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKNKKXQTBHCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2586504.png)
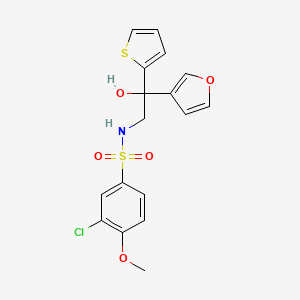
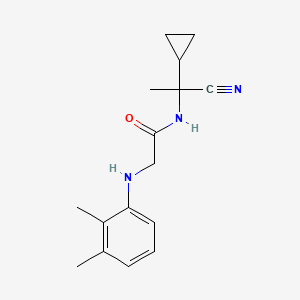
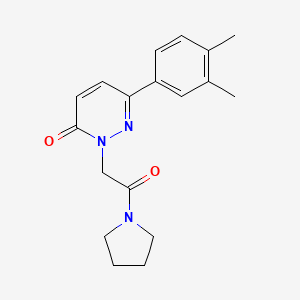
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2586513.png)

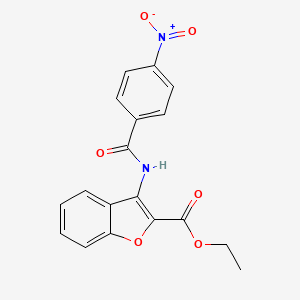

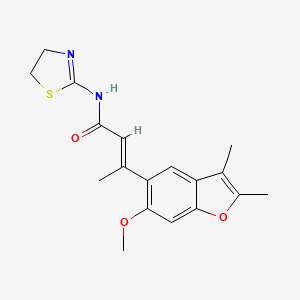
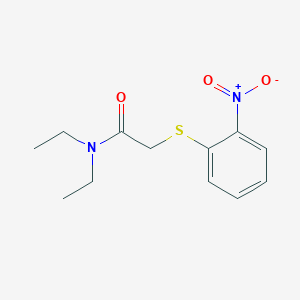
![2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2586523.png)
![N-[(4-Methylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2586524.png)

![8-[3-(Benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2586527.png)